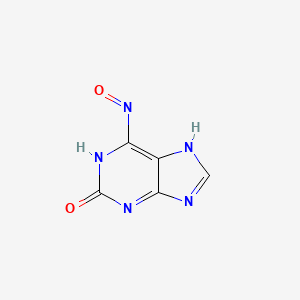
N-Hydroxyisoquanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxyisoquanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
N-Hydroxyisoquanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
N-Hydroxyisoquinoline: Another closely related compound with slight variations in the ring structure.
Quinazolinone Derivatives: These compounds share a similar nitrogen-containing heterocyclic core but have different functional groups and biological activities
Uniqueness
N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
7269-59-2 |
|---|---|
Molekularformel |
C5H3N5O2 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
6-nitroso-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |
InChI-Schlüssel |
HPYMZEWGNUSZPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=O)NC(=C2N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


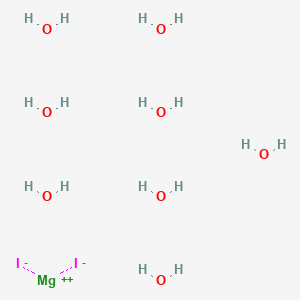
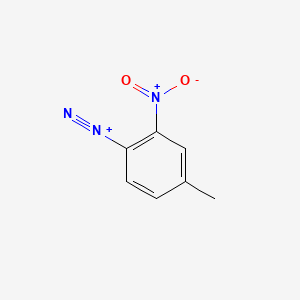
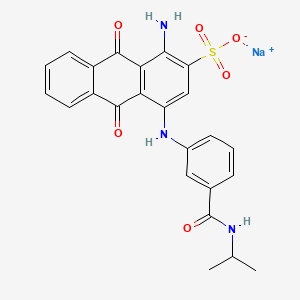
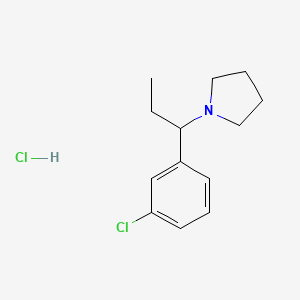
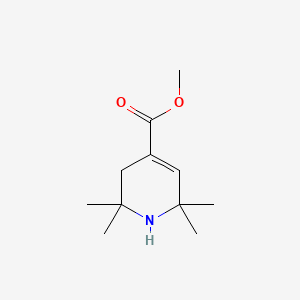



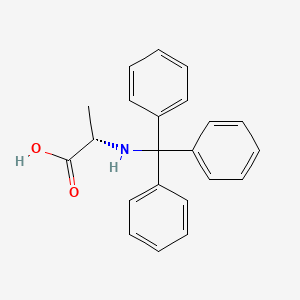
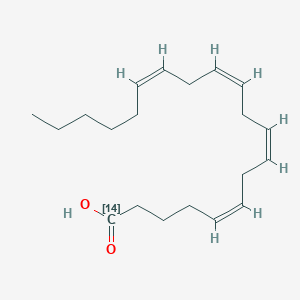
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
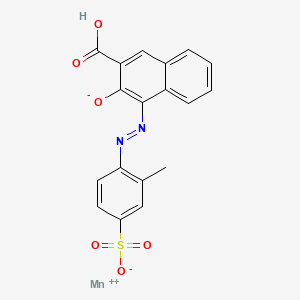

![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
